(1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
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Overview
Description
(1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with a hydroxyl group and a 2-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylimidazole under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the imidazole to the carbonyl group of the cyclohexanone. The resulting intermediate is then reduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyl group can form hydrogen bonds with biomolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
- (1S)-2-(2-ethyl-1H-imidazol-1-yl)cyclohexan-1-ol
- (1S)-2-(2-methyl-1H-imidazol-1-yl)cyclopentan-1-ol
Uniqueness
(1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an imidazole ring. This combination of functional groups and stereochemistry can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
(1S)-2-(2-methylimidazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3/t9?,10-/m0/s1 |
InChI Key |
IUMNJFILAPMKAM-AXDSSHIGSA-N |
Isomeric SMILES |
CC1=NC=CN1C2CCCC[C@@H]2O |
Canonical SMILES |
CC1=NC=CN1C2CCCCC2O |
Origin of Product |
United States |
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